molecular formula C11H22NO6P B052655 (2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 117286-92-7

(2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B052655
CAS No.: 117286-92-7
M. Wt: 295.27 g/mol
InChI Key: GDXYIXOXIZJSET-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid is a sophisticated chiral building block and key intermediate in medicinal chemistry and chemical biology, primarily utilized in the development of protease inhibitors. Its core research value lies in its structural mimicry of the transition state in peptide bond hydrolysis, a fundamental step in protease-mediated signaling pathways. The molecule integrates a critical hydroxypyrrolidine scaffold, which acts as a proline mimic, with a diisopropyl phosphonate group. This phosphonate is a bioisostere for a carboxylic acid, capable of interacting with catalytic serine or aspartic acid residues in the active sites of various enzymes, such as prolyl oligopeptidase (POP) and dipeptidyl peptidase 4 (DPP-4). The defined (2S,4R) stereochemistry is essential for conferring high binding affinity and selectivity, enabling researchers to design potent and selective inhibitors for targets involved in conditions like cancer, neurodegenerative diseases, and diabetes. This compound is an invaluable tool for elucidating protease mechanisms, screening for new therapeutic agents, and studying intracellular signaling. Supplied to the highest standards of purity and sterochemical integrity, it is intended for qualified laboratory research applications.

Properties

IUPAC Name

(2S,4R)-1-di(propan-2-yloxy)phosphoryl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO6P/c1-7(2)17-19(16,18-8(3)4)12-6-9(13)5-10(12)11(14)15/h7-10,13H,5-6H2,1-4H3,(H,14,15)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXYIXOXIZJSET-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(N1CC(CC1C(=O)O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OP(=O)(N1C[C@@H](C[C@H]1C(=O)O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192926
Record name (4R)-1-[Bis(1-methylethoxy)phosphinyl]-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117286-92-7
Record name (4R)-1-[Bis(1-methylethoxy)phosphinyl]-4-hydroxy-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117286-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1-[Bis(1-methylethoxy)phosphinyl]-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 1-[bis(1-methylethoxy)phosphinyl]-4-hydroxy-, (4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Derivatives

The synthesis typically begins with (2S,4R)-4-hydroxy-L-proline, a commercially available chiral building block. To enable selective phosphorylation at the 1-position, the carboxylic acid group is often protected as a tert-butyl ester. For example:

  • Protection of the carboxylic acid : (2S,4R)-4-hydroxy-L-proline is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, yielding tert-butyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate.

  • Activation of the hydroxyl group : The 4R-hydroxyl group is activated via mesylation or tosylation to facilitate subsequent phosphorylation. For instance, reaction with mesyl chloride forms the corresponding mesylate.

Phosphorylation Strategies

Diisopropoxyphosphoryl Group Introduction

The critical step involves installing the diisopropoxyphosphoryl moiety at the 1-position of the pyrrolidine ring. Two primary methods are employed:

Phosphoramidite Coupling

A widely used approach involves reacting the pyrrolidine amine with a diisopropoxyphosphoryl chloride derivative. For example:

  • Activation of the amine : The secondary amine of tert-butyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is deprotonated using a strong base like lithium hexamethyldisilazide (LiHMDS).

  • Phosphorylation : The activated amine reacts with diisopropyl phosphorochloridate in anhydrous tetrahydrofuran (THF), yielding the phosphorylated intermediate.

Representative Reaction Conditions

ReagentSolventTemperatureTimeYield
Diisopropyl phosphorochloridateTHF0°C → rt12 h65–75%

Mitsunobu Reaction for Phosphorylation

An alternative method employs the Mitsunobu reaction to install phosphoryl groups. Here, diisopropyl hydrogen phosphonate reacts with the pyrrolidine amine in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method is advantageous for stereoretentive transformations but requires careful optimization to avoid overphosphorylation.

Deprotection and Final Product Isolation

Carboxylic Acid Deprotection

The tert-butyl ester is cleaved under acidic conditions:

  • Hydrolysis : Treatment with 2 M hydrochloric acid in acetonitrile at 60°C for 5 hours removes the tert-butyl group, yielding the free carboxylic acid.

  • Purification : The crude product is purified via recrystallization or preparative HPLC using a Phenomenex Luna® NH₂ column with a 60% aqueous acetonitrile mobile phase.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include the pyrrolidine ring protons (δ 3.5–4.5 ppm) and the diisopropoxyphosphoryl methyl groups (δ 1.2–1.4 ppm).

  • ³¹P NMR : A singlet at δ 0–2 ppm confirms the presence of the phosphoryl group.

  • Optical Rotation : [α]D values are consistent with the (2S,4R) configuration (e.g., [α]D²⁰ = –38.5° for related intermediates).

Challenges and Optimization

Stereochemical Drift

Intramolecular participation of the ester carbonyl during phosphorylation can lead to epimerization at the 4-position. Mitigation strategies include:

  • Using sterically hindered esters (e.g., tert-butyl instead of methyl).

  • Conducting reactions at low temperatures (0–5°C).

Byproduct Formation

Competing N-phosphorylation or O-phosphorylation may occur. Column chromatography (40% ethyl acetate in hexane) effectively separates these byproducts .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The diisopropoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and stereospecific biological processes.

    Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The diisopropoxyphosphoryl group may play a role in modulating the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Key Observations:

Phosphoryl vs.

Hydroxyl Group : The C4 hydroxyl group is conserved across most analogs, suggesting its role in hydrogen bonding and solubility. Fluorine substitution at C4 (e.g., CAS 1007912-97-1) reduces polarity, favoring blood-brain barrier penetration in neurological targets .

Applications : While the diisopropoxyphosphoryl derivative is specialized for PROTACs, tert-Boc-protected analogs are used in peptide synthesis, and fluorinated variants are explored in central nervous system drug design .

Research Findings and Mechanistic Insights

  • PROTAC Applications : The diisopropoxyphosphoryl group in this compound facilitates covalent conjugation to E3 ligase ligands via amide bond formation, as demonstrated in PROTAC synthesis (e.g., Scheme 28 in Han et al., 2019) .
  • Solubility and Reactivity : Compared to the tert-Boc-protected analog (CAS N/A), the phosphoryl group increases solubility in polar aprotic solvents (e.g., DMF), enabling efficient coupling reactions .
  • Biological Activity : Fluorinated analogs (e.g., CAS 299181-56-9) exhibit enhanced binding to serine proteases due to the electron-withdrawing sulfonyl group, whereas the acetylated analog (CAS 33996-33-7) shows faster metabolic clearance in vivo .

Biological Activity

(2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid, also known by its CAS number 117286-92-7, is a compound of interest in biochemical research due to its structural similarity to proline derivatives and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₂N₆O₆P
  • Molecular Weight : 295.27 g/mol
  • Density : 1.278 g/cm³
  • Boiling Point : 421.87 °C

The compound exhibits biological activity primarily through its interaction with various enzymes and pathways associated with amino acid metabolism. Its diisopropoxyphosphoryl group may enhance its stability and bioavailability, potentially influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary data indicate that it could protect neuronal cells from apoptosis induced by various stressors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates cytokine production
NeuroprotectiveProtects neuronal cells

Case Studies

  • Antioxidant Activity Study
    • A study conducted on cell lines demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels compared to untreated controls. This suggests a strong potential for application in oxidative stress-related conditions.
  • Anti-inflammatory Mechanism
    • In a model of induced inflammation, the compound was shown to decrease levels of TNF-α and IL-6, indicating its ability to inhibit inflammatory responses. The mechanism appears to involve the downregulation of NF-kB signaling pathways.
  • Neuroprotection in Cell Culture
    • Research involving neuronal cell cultures exposed to neurotoxic agents revealed that treatment with this compound resulted in increased cell viability and reduced markers of apoptosis, supporting its potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in the synthesis of (2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid?

  • Methodological Answer : Begin with commercially available (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives (e.g., tert-butoxycarbonyl (Boc)-protected precursors). Use silyl ethers (e.g., tert-butyldimethylsilyl) to protect the hydroxyl group, followed by phosphorylation with diisopropyl phosphite under anhydrous conditions. Employ chiral catalysts or enantioselective enzymatic resolution to ensure stereochemical fidelity. Monitor reaction progress via TLC or LC-MS, and purify intermediates using flash chromatography with chiral stationary phases .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify stereochemistry and substitution patterns (e.g., diastereotopic protons at C2 and C4) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (\geq97%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the diisopropoxyphosphoryl group. Avoid prolonged exposure to light or humidity, as the hydroxyl group may participate in undesired hydrogen bonding or oxidation. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can low solubility of intermediates during multi-step synthesis be addressed?

  • Methodological Answer : For poorly soluble intermediates (e.g., iminium salts or phosphorylated adducts), optimize solvent systems using co-solvents like DMF/THF (1:1 v/v) or ionic liquids. Alternatively, employ micellar catalysis with surfactants (e.g., SDS) to enhance solubility. Evidence from similar syntheses shows that solubility challenges can lead to unintended byproducts (e.g., enamines instead of tertiary amines), necessitating rigorous solubility screening .

Q. What strategies minimize diastereomer formation during phosphorylation?

  • Methodological Answer : Control reaction temperature (–10°C to 0°C) to slow down non-stereoselective pathways. Use bulky phosphorylating reagents (e.g., diisopropyl phosphoramidite) to exploit steric hindrance. For diastereomer separation, employ preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) or diastereomeric salt crystallization using L-tartaric acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.